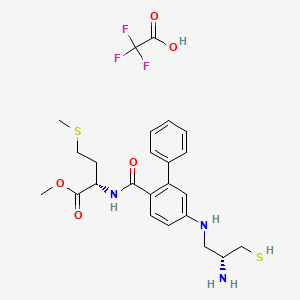

FTI-277 trifluoroacetate salt

Description

Context of Protein Prenylation and Farnesyltransferase (FTase) in Cellular Biology

In eukaryotic cells, many proteins require post-translational modifications to become fully functional. frontiersin.org One such essential modification is protein prenylation, a process that involves the covalent attachment of an isoprenoid lipid, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to a cysteine residue within the protein's structure. acs.orgpnas.org This lipid modification increases the protein's hydrophobicity, which is crucial for anchoring the protein to cellular membranes, a prerequisite for their involvement in signaling pathways. pnas.orgnih.gov

The enzyme responsible for attaching the farnesyl group is known as farnesyltransferase (FTase). nih.gov FTase recognizes a specific four-amino-acid sequence at the C-terminus of its target proteins, commonly referred to as the "CaaX box". frontiersin.org In this motif, 'C' represents cysteine, the two 'a's are typically aliphatic amino acids, and 'X' is the terminal amino acid that helps determine the specificity of the prenyltransferase. frontiersin.org FTase catalyzes the transfer of a farnesyl group from a donor molecule, farnesyl pyrophosphate (FPP), to the cysteine of the CaaX motif. frontiersin.orgnih.gov Following farnesylation, the protein typically undergoes further processing, including the cleavage of the "-aaX" tripeptide and methylation of the newly exposed farnesylated cysteine. acs.orgresearchgate.net

A prominent family of proteins that depend on farnesylation for their function is the Ras superfamily of small GTPases. acs.org These proteins are critical molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. frontiersin.org By tethering to the inner surface of the plasma membrane, farnesylated Ras proteins can interact with and activate downstream effector proteins, thereby propagating cellular signals. wikipedia.orgtandfonline.com The discovery that the function of oncogenic Ras proteins is dependent on this farnesylation step was a pivotal moment in cellular biology and cancer research. researchgate.nettandfonline.com

FTI-277 Trifluoroacetate (B77799) Salt as a Selective Farnesyltransferase Inhibitor

FTI-277 is a potent and highly selective inhibitor of farnesyltransferase. selleckchem.comselleckchem.com It is a peptidomimetic compound, meaning its structure mimics the CaaX motif of FTase's natural protein substrates, specifically the C-terminal sequence of K-Ras4B. medkoo.com This allows it to act as a competitive inhibitor, binding to the enzyme's active site and preventing the farnesylation of target proteins like Ras. tandfonline.commedkoo.com FTI-277 is the methyl ester derivative of a related compound, FTI-276, and is considered a prodrug form. medkoo.comtocris.com

The compound is often supplied as a trifluoroacetate salt. This salt form enhances the compound's solubility and stability, facilitating its use in preclinical research settings by allowing for effective interaction with the hydrophobic pocket of the target enzyme. scbt.com

A key characteristic of FTI-277 is its high selectivity for FTase over the closely related enzyme geranylgeranyltransferase type I (GGTase-I), which attaches a 20-carbon geranylgeranyl group to proteins. selleckchem.commedkoo.com Research has demonstrated that FTI-277 inhibits FTase at picomolar to nanomolar concentrations, while significantly higher concentrations are required to inhibit GGTase-I, indicating a selectivity of approximately 100-fold or more. selleckchem.comcaymanchem.com This selectivity is crucial for its use as a specific tool to study the biological consequences of farnesylation inhibition. In cellular studies, FTI-277 has been shown to effectively block the processing of H-Ras while not affecting the processing of proteins that are exclusively geranylgeranylated, such as Rap1A. selleckchem.commedkoo.com

| Parameter | Value | Reference |

| FTase IC₅₀ | 500 pM (cell-free assay) | selleckchem.commedkoo.com |

| GGTase-I IC₅₀ | 50 nM (cell-free assay) | medkoo.com |

| H-Ras Processing IC₅₀ | 100 nM (in whole cells) | selleckchem.commedkoo.com |

| K-Ras Processing IC₅₀ | 10 µM (in whole cells) | tocris.com |

Historical Development and Significance of Farnesyltransferase Inhibitors in Preclinical Research

The development of farnesyltransferase inhibitors (FTIs) emerged from the critical discovery that Ras proteins require farnesylation to function. tandfonline.com Since mutations in ras genes are among the most common oncogenic events in human cancers, inhibiting FTase was identified as a rational therapeutic strategy to block the activity of oncogenic Ras. tandfonline.comnih.gov This led to extensive high-throughput screening and rational drug design efforts to identify compounds that could block the enzyme. wikipedia.org

Early FTIs included natural products like clavaric acid and synthetic compounds designed to mimic either the farnesyl pyrophosphate (FPP) substrate or the CaaX peptide sequence. wikipedia.orgiiarjournals.org FTI-277 belongs to the class of CaaX peptidomimetics. caymanchem.com Preclinical studies with various FTIs demonstrated significant efficacy in inhibiting the growth of a wide range of tumor cell lines. tandfonline.comaacrjournals.org An important finding from this preclinical work was that the anti-tumor activity of FTIs was not strictly dependent on the presence of a ras mutation, suggesting that other farnesylated proteins were also important targets. aacrjournals.org However, cells with H-Ras mutations often showed greater sensitivity to these inhibitors. aacrjournals.org

The preclinical research also unveiled complexities in the biological response to FTase inhibition. It was discovered that in the presence of an FTI, some proteins, notably K-Ras and N-Ras, could undergo alternative prenylation by the enzyme GGTase-I. wikipedia.orgnih.gov This compensatory mechanism was proposed as a reason for the lower-than-expected activity of FTIs in some contexts. nih.gov Consequently, this finding spurred the development of GGTase-I inhibitors (GGTIs) and dual inhibitors that target both enzymes. aacrjournals.org Preclinical studies have explored combining FTIs with GGTIs or with traditional cytotoxic agents, revealing that such combinations could enhance cell death in certain cancer models. nih.govaacrjournals.org The body of preclinical work on FTIs like FTI-277 has been significant, providing deep insights into the roles of protein prenylation in cell signaling and disease, and highlighting the intricate biology of targeting this pathway. aacrjournals.orgrsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFFRDWFVSCOJ-PXPMWPIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Fti 277 Trifluoroacetate Salt Action at the Molecular Level

Direct Inhibition of Farnesyltransferase Enzyme Activity

FTI-277 acts as a peptidomimetic of the C-terminal CAAX motif of Ras proteins, which is the recognition sequence for farnesyltransferase (FTase). medchemexpress.commedkoo.com By mimicking this substrate, FTI-277 competitively inhibits the enzyme, preventing the transfer of a farnesyl group from farnesyl pyrophosphate to the cysteine residue within the CAAX box. ascopubs.org This farnesylation is a crucial first step for the proper localization and function of many signaling proteins, most notably the Ras proteins. tandfonline.commedchemexpress.com

Potency and Selectivity Profiles Against Related Prenyltransferases (e.g., GGTase I)

FTI-277 demonstrates high potency against farnesyltransferase, with reported IC50 values in the low nanomolar and even picomolar range in cell-free assays. ebiohippo.comselleckchem.combio-techne.com Specifically, it has been shown to inhibit FTase with an IC50 of 0.5 nM. ebiohippo.combio-techne.com In studies using the hydrochloride salt of FTI-277, the IC50 for FTase inhibition was found to be 500 pM. selleckchem.comselleckchem.com

A key feature of FTI-277 is its selectivity for farnesyltransferase over the closely related enzyme geranylgeranyltransferase I (GGTase I). Reports indicate that FTI-277 is approximately 100-fold more selective for FTase than for GGTase I. selleckchem.comselleckchem.com This selectivity is critical, as GGTase I is responsible for the prenylation of other important signaling proteins. However, this high selectivity can also lead to resistance mechanisms, as some proteins normally farnesylated, like K-Ras, can be alternatively prenylated by GGTase I when FTase is inhibited. aacrjournals.orgucsf.edu

Kinase Assay Methodologies for Enzyme Activity Assessment

The inhibitory activity of FTI-277 on FTase and GGTase I is typically assessed using kinase assays. A common method involves determining the ability of the compound to inhibit the transfer of a radiolabeled isoprenoid group to a protein substrate. selleckchem.comselleckchem.com For instance, FTase activity can be measured by monitoring the transfer of [3H]farnesyl from [3H]farnesylpyrophosphate to a substrate like H-Ras-CVLS. selleckchem.comselleckchem.com Similarly, GGTase I activity can be assayed by measuring the transfer of [3H]geranylgeranyl from [3H]geranylgeranylpyrophosphate to a substrate such as H-Ras-CVLL. selleckchem.comselleckchem.com These assays often utilize cell lysates, for example, from human Burkitt lymphoma (Daudi) cells, as a source of the enzymes. selleckchem.comselleckchem.com Another approach involves fluorescence assays, where the inhibition of the chymotrypsin (B1334515) enzymatic activity can be analyzed. aacrjournals.org

Modulation of Ras Protein Processing and Localization

The inhibition of farnesyltransferase by FTI-277 directly interferes with the post-translational modification of Ras proteins, leading to significant alterations in their cellular localization and function.

Inhibition of H-Ras Processing and Membrane Association

FTI-277 is highly effective at inhibiting the processing of H-Ras. nih.gov In whole cells, FTI-277 has been shown to inhibit H-Ras processing with an IC50 of 0.1 µM. ebiohippo.combio-techne.comadooq.com By preventing farnesylation, FTI-277 blocks the subsequent steps of proteolytic cleavage and carboxymethylation that are required for H-Ras to associate with the plasma membrane. nih.gov This leads to the accumulation of non-farnesylated, unprocessed H-Ras in the cytoplasm. selleckchem.comselleckchem.comnih.gov This cytoplasmic H-Ras is unable to be recruited to the plasma membrane and is therefore inactive. nih.gov

Effects on K-Ras Processing and Potential Alternative Prenylation Pathways

The effect of FTI-277 on K-Ras is more complex. While it does inhibit K-Ras processing, the concentrations required are significantly higher than those needed for H-Ras, with a reported IC50 of 10 µM in whole cells. ebiohippo.combio-techne.comadooq.com This reduced sensitivity is attributed in part to the ability of K-Ras to undergo alternative prenylation by GGTase I when FTase is inhibited. aacrjournals.orgnih.gov This bypass mechanism allows K-Ras to be geranylgeranylated, which still permits its localization to the cell membrane and subsequent signaling. ucsf.edu Consequently, complete inhibition of K-Ras processing often requires the combined use of both an FTase inhibitor like FTI-277 and a GGTase I inhibitor. nih.gov

Cytoplasmic Accumulation of Inactive Ras-Raf Complexes

A key consequence of FTI-277 treatment is the accumulation of inactive Ras-Raf complexes in the cytoplasm. selleckchem.comselleckchem.comnih.gov Although the non-farnesylated Ras proteins are unable to move to the plasma membrane, they can still bind to their downstream effector, the serine/threonine kinase c-Raf-1. medchemexpress.comnih.gov This binding occurs in the cytoplasm, but because Ras is not in its proper membrane-bound location, it fails to activate Raf. nih.gov This sequestration of Raf in inactive cytoplasmic complexes effectively blocks the constitutive activation of the mitogen-activated protein kinase (MAPK) cascade, a critical signaling pathway for cell proliferation and survival that is often hyperactivated in cancers with Ras mutations. medchemexpress.comselleckchem.comnih.gov

Downstream Signal Transduction Pathway Interventions

FTI-277 trifluoroacetate (B77799) salt, a peptidomimetic of the C-terminal CAAX motif of K-Ras4B, is a potent and highly selective inhibitor of farnesyltransferase (FTase). nih.govselleckchem.com Its primary mechanism involves blocking the farnesylation of proteins, a critical post-translational modification required for their proper subcellular localization and function. nih.govascopubs.org This inhibition disrupts the normal activity of key signaling proteins, leading to downstream consequences on cell growth, proliferation, and survival.

Blocking of Constitutive Mitogen-Activated Protein Kinase (MAPK) Activation

FTI-277 effectively disrupts the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade that regulates cell proliferation. nih.govwindows.net In cells transformed by an oncogenic H-Ras that requires farnesylation (H-RasF), FTI-277 blocks the recruitment of H-Ras to the plasma membrane. nih.gov This prevention of membrane localization leads to an accumulation of non-farnesylated H-Ras in the cytoplasm. nih.govselleckchem.com

This cytoplasmic, unprocessed H-Ras can still bind to the serine/threonine kinase c-Raf-1, forming inactive Ras/Raf complexes. nih.gov By sequestering Raf in the cytoplasm in an inactive state, FTI-277 prevents the subsequent phosphorylation and activation of the MAPK cascade. nih.gov Consequently, the constitutive activation of MAPK, a hallmark of many cancers, is blocked. nih.govfunakoshi.co.jp This inhibitory effect is specific to farnesylated Ras, as the compound does not block MAPK activation in cells transformed by geranylgeranylated Ras (H-RasGG) or by Raf itself. nih.gov

The potency of FTI-277 is isoform-dependent. It is highly effective at inhibiting H-Ras processing and its downstream signaling, while significantly higher concentrations are required to inhibit oncogenic K-Ras4B processing and the associated constitutive MAPK activation. nih.govwindows.net

| Target Protein | Effect of FTI-277 | IC50 (Whole Cells) | Downstream Consequence |

| H-Ras | Inhibits processing and membrane localization. nih.gov | 0.1 µM windows.netfunakoshi.co.jpbio-techne.com | Blocks constitutive MAPK activation. nih.gov |

| K-Ras | Inhibits processing. nih.gov | 10 µM windows.netfunakoshi.co.jpbio-techne.com | Blocks constitutive MAPK activation (at higher concentrations). nih.gov |

| MAPK | Blocks constitutive activation in H-Ras transformed cells. nih.gov | Not Applicable | Reduced cell proliferation. nih.gov |

Regulation of PI3K/Akt Signaling Pathway Components

The influence of FTI-277 on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is context- and cell-type-dependent. nih.gov This pathway is crucial for promoting cell survival and inhibiting apoptosis.

In some cancer models, particularly those with activated H-Ras, FTI-277 has been shown to inhibit the PI3K/Akt pathway. aacrjournals.org Treatment of H-RAS V12 transformed cells with FTI-277 was found to abolish the membrane association of H-Ras and, consequently, the p110 and p85 subunits of PI3K. aacrjournals.org This disruption prevents the activation of Akt, reducing its phosphorylation and sensitizing cells to radiation. aacrjournals.org The hypothesis is that FTI-277 may induce apoptosis by inhibiting PI3K/Akt-mediated survival and adhesion pathways. grantome.com

Conversely, in the context of vascular smooth muscle cells (VSMCs), FTI-277 has been demonstrated to up-regulate PI3K/Akt signaling. nih.gov In this system, FTI-277 significantly inhibits phosphate-induced mineral deposition and osteogenic differentiation by activating Akt. nih.gov This effect appears to be independent of Ras inhibition, as another FTase inhibitor, manumycin A, did not affect Akt signaling or mineralization. nih.gov The activation of the PI3K/Akt pathway by FTI-277 in VSMCs leads to an increase in the expression of the mineralization inhibitor Matrix Gla protein (MGP) and prevents apoptosis, highlighting a protective role in preventing vascular calcification. nih.govresearchgate.net

| Cell Type | Effect on PI3K/Akt Pathway | Mechanism | Reference |

| H-RAS V12 Cells | Inhibition | Abolishes membrane localization of PI3K subunits. aacrjournals.org | aacrjournals.org |

| Vascular Smooth Muscle Cells | Upregulation/Activation | Increases Akt phosphorylation, leading to reduced mineralization and apoptosis. nih.gov | nih.gov |

Suppression of mTOR/p70S6K Pathway

FTI-277 has been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) pathway, specifically the mTORC1 complex, which is a key regulator of protein synthesis and cell growth. nih.gov In a mouse model of burn injury, which induces significant metabolic derangements in skeletal muscle, FTI-277 treatment effectively blocked the activation of mTORC1. nih.gov

This was evidenced by the significant inhibition of the burn-induced phosphorylation of mTOR itself and its key downstream effectors, including p70 ribosomal S6 kinase (p70S6K), ribosomal protein S6, and 4E-binding protein 1 (4EBP1). nih.gov Similarly, in multiple myeloma cells, FTI-277 was shown to block Ras-dependent induction of p70S6K phosphorylation. ashpublications.org The inhibition of p70S6K, a downstream target of PI3K, suggests that FTIs can interfere with this critical axis of cell growth control. bioscientifica.com This suppression of the mTOR/p70S6K pathway by FTI-277 contributes to its ability to mitigate metabolic dysfunction and cellular stress. nih.gov

Impact on c-Jun-N-terminal Kinase (JNK) Cascades

The interaction of FTI-277 with the c-Jun N-terminal kinase (JNK) signaling cascade appears to be one of attenuation or non-involvement, depending on the cellular context, rather than direct inhibition. The JNK pathway is a component of the MAPK signaling network often associated with stress responses and apoptosis.

One study directly compared FTI-277 with another FTase inhibitor, farnesylamine (B1225784), and found that while farnesylamine induced sustained activation of JNK, FTI-277 did not. nih.gov In another context, research on gastric carcinoma cells showed that while another compound induced RhoB expression via JNK-mediated signaling, the mechanism of RhoB upregulation by FTI-277 was independent of the JNK pathway. oup.com

However, in other models, FTI-277 has shown an ability to dampen JNK activity. For instance, in SH-SY5Y neuroblastoma cells, FTI-277 was found to diminish the activation of JNK cascades induced by methamphetamine. selleckchem.com Similarly, in a model of gentamicin-induced ototoxicity, pretreatment with FTI-277 was associated with an attenuation of the JNK signaling pathway, protecting outer hair cells from damage. uzh.ch These findings suggest that FTI-277 does not typically activate the JNK pathway and may, under certain stress conditions, reduce its activation. selleckchem.comuzh.ch

Identification of Non-Ras Farnesylated and Off-Target Proteins

The biological effects of FTI-277 are not exclusively mediated through the inhibition of Ras farnesylation. The compound also affects other farnesylated proteins and has been proposed to have off-target activities, notably involving the proteasome and cell cycle regulation. aacrjournals.orgnih.govmolbiolcell.org

Proteasome Inhibition and Cell Cycle Regulatory Proteins (p21, p27)

An alternative mechanism proposed for FTI-277 involves the inhibition of the 26S proteasome. aacrjournals.orgnih.govaacrjournals.org This activity is suggested to be linked to the lactone moiety present in the structure of FTI-277. aacrjournals.org By inhibiting the chymotrypsin-like activity of the proteasome, FTI-277 prevents the degradation of key cell cycle regulatory proteins. aacrjournals.orgaacrjournals.org

Specifically, treatment with FTI-277 leads to the accumulation of the cyclin-dependent kinase inhibitors (CKIs) p21 (WAF1/CIP1) and, to a lesser extent, p27 (Kip1). aacrjournals.orgnih.gov These proteins are negative regulators of the cell cycle; their accumulation leads to the inhibition of cyclin-dependent kinase 2 (CDK2) activity and subsequent cell cycle arrest in the G1 phase. aacrjournals.org

The importance of this mechanism is highlighted by the observation that breast tumor cells lacking p21 are significantly less sensitive to the growth-inhibitory effects of FTI-277. aacrjournals.orgnih.gov This occurs even though FTI-277 still successfully inhibits the farnesylation of its intended targets (like Ras) in these p21-null cells, suggesting that G1 arrest is mediated primarily through the p21 accumulation, independent of Ras inhibition. aacrjournals.orgnih.gov However, it is worth noting that in at least one study involving four different human neoplastic cell lines, treatment with FTI-277 did not result in an increased accumulation of p21. aacrjournals.org Besides p21 and p27, other non-Ras proteins are affected, such as prelamin A and the dynein adaptor Spindly, whose farnesylation is also blocked by FTI-277. molbiolcell.orgaacrjournals.org

| Non-Ras Target/Effect | Mechanism | Consequence | Reference |

| Proteasome | Inhibition of chymotrypsin-like activity. aacrjournals.orgaacrjournals.org | Accumulation of proteasome substrates. | aacrjournals.orgnih.govaacrjournals.org |

| p21 (WAF1/CIP1) | Blocked degradation. aacrjournals.orgnih.gov | Accumulation, leading to G1 cell cycle arrest. aacrjournals.orgnih.gov | aacrjournals.orgnih.govaacrjournals.org |

| p27 (Kip1) | Blocked degradation. aacrjournals.orgnih.gov | Accumulation (less pronounced than p21). aacrjournals.org | aacrjournals.orgnih.gov |

| Prelamin A | Inhibition of farnesylation. aacrjournals.org | Altered protein processing. | aacrjournals.org |

| Spindly | Inhibition of farnesylation. molbiolcell.org | Impaired kinetochore recruitment of dynein. molbiolcell.org | molbiolcell.org |

Role in Protein Farnesylation in Metabolic Derangements (e.g., PTP-1B, PTEN)

In conditions of metabolic stress, such as severe burns, there is a notable increase in the expression of farnesyltransferase and the level of farnesylated proteins in skeletal muscle. nih.govplos.org This increase is associated with insulin (B600854) resistance and other metabolic dysfunctions. nih.gov FTI-277 has been shown to play a significant role in mitigating these derangements by modulating the expression of key negative regulators of the insulin signaling pathway, namely Protein Tyrosine Phosphatase 1B (PTP-1B) and Phosphatase and Tensin Homolog (PTEN). nih.govplos.org

Studies in a mouse model of burn injury have demonstrated that the trauma leads to a significant upregulation of both PTP-1B and PTEN at both the protein and mRNA levels in skeletal muscle. nih.govresearchgate.net PTP-1B is a non-receptor protein tyrosine phosphatase that dephosphorylates and thereby inactivates the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), while PTEN is a lipid phosphatase that antagonizes the PI3K/Akt signaling pathway, a critical downstream effector of insulin action. The increased expression of these two phosphatases contributes significantly to the state of insulin resistance observed after burn injury. nih.gov

Treatment with FTI-277 effectively prevents the burn-induced increase in both PTP-1B and PTEN protein and mRNA expression. nih.govresearchgate.net This suggests that the regulatory effect of FTI-277 occurs, at least in part, at the level of gene transcription. The amelioration of the inflammatory response by FTI-277 is thought to be a key component of this mechanism, as inflammation is a known driver of insulin resistance and can influence the expression of PTP-1B and PTEN. plos.orgresearchgate.net By inhibiting the farnesylation of proteins involved in inflammatory signaling pathways, FTI-277 can indirectly suppress the transcriptional upregulation of these negative regulators of insulin signaling. researchgate.net

Research Findings on FTI-277's Effect on PTP-1B and PTEN in Mouse Skeletal Muscle After Burn Injury

| Parameter | Condition | Effect of Burn Injury (Vehicle-Treated) | Effect of FTI-277 Treatment in Burned Mice | Reference |

|---|---|---|---|---|

| PTP-1B Protein Expression | Skeletal Muscle | Increased to 353% of sham | Prevented the increase | nih.gov |

| PTEN Protein Expression | Skeletal Muscle | Increased to 275% of sham | Prevented the increase | nih.gov |

| PTP-1B mRNA Expression | Skeletal Muscle | Significantly increased | Reversed the increase | nih.gov |

| PTEN mRNA Expression | Skeletal Muscle | Significantly increased | Reversed the increase | nih.gov |

| PTEN Phosphorylation (Ser380) | Skeletal Muscle | Increased | Inhibited the increase | plos.orgresearchgate.net |

Ras-Independent Mechanisms of Action (e.g., in Vascular Smooth Muscle Cells)

While the inhibition of Ras farnesylation is a primary and well-documented effect of FTI-277, emerging evidence has highlighted significant Ras-independent mechanisms of action, particularly in vascular smooth muscle cells (VSMCs). nih.gov In this context, FTI-277 has been shown to inhibit vascular calcification, a process implicated in the pathogenesis of atherosclerosis and other cardiovascular diseases. nih.gov This inhibitory effect on calcification appears to be mediated through the upregulation of the PI3K/Akt signaling pathway, independent of its effects on Ras. nih.govfrontiersin.org

Studies have demonstrated that FTI-277 significantly increases the phosphorylation and activation of Akt in VSMCs. nih.gov The PI3K/Akt pathway is a well-established pro-survival and anti-apoptotic pathway. By activating Akt, FTI-277 inhibits phosphate-induced apoptosis in VSMCs, a key event in the initiation of vascular calcification. nih.gov The importance of Akt activation in this process is underscored by the finding that co-treatment with a selective Akt inhibitor negates the protective, anti-calcification effects of FTI-277. nih.gov

Interestingly, this effect on Akt signaling is not a universal outcome of farnesyltransferase inhibition. Another FTase inhibitor, manumycin A, which also effectively inhibits Ras activation, fails to induce Akt phosphorylation and does not prevent VSMC mineralization. nih.gov This suggests that the activation of Akt by FTI-277 is a specific property of this compound and not a general consequence of inhibiting the farnesylation of Ras or other proteins. FTI-277 is a CAAX peptidomimetic, competing with protein substrates for FTase, whereas manumycin A is a farnesyl pyrophosphate analogue. nih.gov These different mechanisms of FTase inhibition may account for their differential effects on Akt signaling.

The precise upstream mechanism by which FTI-277 activates the PI3K/Akt pathway in a Ras-independent manner is not yet fully elucidated. However, it has been proposed that a farnesylation-dependent G-protein that normally inhibits Akt signaling may exist. nih.gov By inhibiting the farnesylation and function of this putative inhibitory G-protein, FTI-277 could relieve the suppression of the PI3K/Akt pathway, leading to its activation.

Comparative Effects of Farnesyltransferase Inhibitors on Vascular Smooth Muscle Cells

| Parameter | FTI-277 | Manumycin A | Reference |

|---|---|---|---|

| Ras Activation | Inhibited | Inhibited | nih.gov |

| Akt Phosphorylation (Activation) | Markedly increased | No effect | nih.gov |

| Inhibition of Mineral Deposition | Significant inhibition | No effect | nih.gov |

| Inhibition of Apoptosis | Inhibited | Not reported | nih.gov |

Cellular and Subcellular Responses to Fti 277 Trifluoroacetate Salt

Cell Cycle Progression Alterations

The influence of FTI-277 on cell cycle progression is a key aspect of its activity. While farnesyltransferase inhibitors as a class can have varied effects, research consistently points towards a specific phase of cell cycle arrest for FTI-277.

Current research indicates that FTI-277 does not typically induce a G1 phase arrest. In fact, studies often contrast its effects with those of geranylgeranyltransferase I (GGTase-I) inhibitors, which do block the cell cycle in the G1 phase. In a study on human lung adenocarcinoma A549 cells, the GGTase-I inhibitor GGTI-298 was shown to induce a G0/G1 block, whereas FTI-277 caused an accumulation of cells in the G2/M phase. nih.govethernet.edu.et This suggests that in certain cell types, farnesylated proteins are critical for the G2/M transition, while geranylgeranylated proteins are essential for the G0/G1 transition. nih.gov General statements about farnesyltransferase inhibitors sometimes mention G0/G1 arrest as a possible outcome, but specific investigations of FTI-277 consistently link it to a G2/M blockade. nih.govselleckchem.com

A predominant effect of FTI-277 on cancer cells is the induction of a G2/M phase blockade. This has been observed across various cancer cell lines. In human liver cancer cells (HepG2 and Huh7), treatment with FTI-277 led to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov The proposed mechanism for this arrest involves the upregulation of the cyclin-dependent kinase inhibitor p27(Kip1). nih.gov This increase in p27(Kip1) was correlated with a reduction in the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 1 (CDK1), which are crucial for cell cycle progression. nih.gov Similarly, in human lung adenocarcinoma A549 cells, FTI-277 treatment resulted in an enrichment of cells in the G2/M phase. nih.gov

Table 1: Effects of FTI-277 on G2/M Cell Cycle Progression

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| HepG2, Huh7 | Human Liver Cancer | Induces cell accumulation in the G2/M phase. | nih.gov |

| Upregulates p27(Kip1) and reduces CDK1 and CDK2 activity. | nih.gov |

Programmed Cell Death Mechanisms

FTI-277 is a potent inducer of programmed cell death, or apoptosis, in various cellular contexts. This is achieved through the activation of specific molecular pathways and can be leveraged to increase the sensitivity of cancer cells to other treatments like radiation.

FTI-277 consistently demonstrates the ability to induce apoptosis through the activation of key effector caspases, particularly caspase-3. In head and neck squamous cell carcinoma (HNSCC) cell lines HEp-2 and HSC-3, FTI-277 treatment led to enhanced caspase-3 activity and an increased number of annexin (B1180172) V-positive cells, which are markers of apoptosis. nih.govjbuon.com The underlying mechanism in these cells involves the suppression of the Ras/ERK and Ras/mTOR signaling pathways. nih.govjbuon.com Similarly, studies in pancreatic β-cells showed that FTI-277 leads to the activation of caspase-3 and subsequent degradation of lamin B. karger.com FTI-277 was also found to inhibit phosphate-induced apoptosis and caspase-3 activation in vascular smooth muscle cells by activating Akt signaling. plos.org

Table 2: FTI-277-Induced Apoptosis and Caspase Activation

| Cell Line / Type | Context | Key Findings | Associated Pathway | Reference(s) |

|---|---|---|---|---|

| HEp-2, HSC-3 | Head and Neck Cancer | Enhanced caspase-3 activity and increased annexin V-positive cells. | Inhibition of Ras/ERK and Ras/mTOR. | nih.govjbuon.com |

| Pancreatic β-cells | Metabolic Stress Model | Induces caspase-3 activation and lamin B degradation. | Inhibition of farnesylation. | karger.com |

| Vascular Smooth Muscle Cells | Vascular Calcification Model | Inhibits phosphate-induced caspase-3 activation and apoptosis. | Upregulation of PI3K/Akt signaling. | plos.org |

A significant finding is the ability of FTI-277 to act as a radiosensitizing agent. In H-ras-transformed rat embryo fibroblasts, which are typically more resistant to ionizing radiation, pretreatment with FTI-277 led to higher levels of apoptosis following irradiation. This inactivation of H-ras function via FTI-277 increased the cells' sensitivity to radiation, suggesting that farnesylation inhibitors could be clinically useful to potentiate the efficacy of radiation therapy in tumors dependent on Ras signaling. Another study showed that FTI-277 could suppress the radioresistance induced by 24-kDa fibroblast growth factor 2 (FGF2) in HeLa cells. medkoo.com

Cytoskeletal Organization Modifications

The farnesyltransferase inhibitor (FTI) FTI-277 trifluoroacetate (B77799) salt instigates significant alterations to the cellular cytoskeleton by disrupting the post-translational modification of key regulatory proteins. Its effects are observed across different cytoskeletal components, including intermediate filaments of the nuclear lamina, the actin network, and proteins essential for microtubule dynamics during mitosis.

Impact on Nuclear Lamina and Intermediate Filaments

The nuclear lamina is a network of type V intermediate filaments, primarily composed of lamins, that provides structural support to the nucleus. The proper processing and localization of A-type lamins are dependent on farnesylation. FTI-277, by inhibiting farnesyltransferase, directly interferes with this process.

Research has shown that treatment with FTI-277 leads to the accumulation of unprocessed prelamin A in various human cancer cell lines, including A549 (lung carcinoma), HCT116 (colon carcinoma), BxPC-3 (pancreatic carcinoma), and MCF-7 (breast carcinoma). nih.gov This accumulation occurs because the inhibition of farnesylation prevents the necessary cleavage of prelamin A to form mature lamin A. nih.govresearchgate.net In pancreatic β-cells, the inhibition of farnesylation by FTI-277 has been linked to the degradation of lamin B and its release into the cytosol. nih.govresearchgate.net

In the context of Hutchinson-Gilford progeria syndrome (HGPS), a disease caused by a mutant form of lamin A called progerin, FTI-277 has been shown to reverse the abnormal nuclear morphology. pnas.org By preventing the farnesylation of progerin, FTI-277 prevents its tight association with the nuclear envelope, leading to its delocalization into the nucleoplasm and a reduction in nuclear blebbing. researchgate.netpnas.orgpnas.org Furthermore, FTI-277 treatment increases the phosphorylation of progerin at serine 22, a modification important for lamina disassembly. aging-us.com

Alterations in the Actin Cytoskeleton

The influence of FTI-277 on the actin cytoskeleton appears to be cell-type and context-dependent. In human PC-3 prostate cancer cells, treatment with FTI-277 disrupts the organization of filamentous actin (F-actin) and leads to a significant decrease in the levels of total and phosphorylated cofilin, a crucial protein for actin filament depolymerization and reorganization. nih.gov This disruption of actin dynamics is associated with an inhibition of cell migration and invasion. nih.gov

Conversely, in human airway smooth muscle cells, FTI-277 alone did not significantly alter the basal ratio of F-actin to globular actin (G-actin). physiology.org However, it was less effective than geranylgeranyltransferase I (GGTase-I) inhibitors at blocking agonist-induced actin reorganization, suggesting that farnesylated proteins like Ras may play a role in these pathways, but geranylgeranylated proteins such as RhoA are more dominant in regulating stress fiber formation in these cells. physiology.orgnih.gov

Disruption of Mitotic Spindle and Kinetochore Proteins

FTI-277 has a profound impact on the cellular machinery governing mitosis, primarily by affecting farnesylated proteins that localize to the kinetochore. Kinetochores are complex protein structures that assemble on centromeres and mediate the attachment of chromosomes to the microtubules of the mitotic spindle.

Studies have demonstrated that FTI-277 treatment significantly reduces the localization of key farnesylated proteins to the kinetochore, including CENP-E and CENP-F. molbiolcell.orgaacrjournals.org The inhibitor also impairs the recruitment of the dynein adaptor protein Spindly, which is essential for targeting the motor protein dynein and its cofactor dynactin (B1176013) to the kinetochore. molbiolcell.org The reduction of these critical components at the kinetochore weakens the attachment of chromosomes to the spindle microtubules. This disruption leads to defects in chromosome alignment and can cause cells to accumulate in the G2/M phase of the cell cycle or arrest in prometaphase. molbiolcell.orghodoodo.commedecinesciences.org

Research Findings on FTI-277 and Cytoskeletal Modifications

| Cell Line | Cell Type | Cytoskeletal Component Affected | Observed Effect | Reference |

|---|---|---|---|---|

| A549, HCT116, BxPC-3, MCF-7 | Human Cancer (Lung, Colon, Pancreas, Breast) | Intermediate Filaments (Lamin A) | Accumulation of unprocessed prelamin A. | nih.gov |

| HGPS Fibroblasts | Human Progeroid Fibroblasts | Intermediate Filaments (Lamin A/Progerin) | Reversal of abnormal nuclear morphology; delocalization of progerin from the nuclear envelope. | researchgate.netpnas.org |

| Pancreatic β-cells (INS-1 832/13) | Rat Insulinoma | Intermediate Filaments (Lamin B) | Induces lamin B degradation. | nih.gov |

| PC-3 | Human Prostate Cancer | Actin Cytoskeleton | Disruption of F-actin organization; decreased levels of total and phosphorylated cofilin. | nih.gov |

| Human Airway Smooth Muscle | Human Smooth Muscle | Actin Cytoskeleton | No significant effect on basal F-actin/G-actin ratio. | physiology.org |

| HeLa, DLD-1 | Human Cancer (Cervical, Colon) | Kinetochore Proteins (Spindly, CENP-E, CENP-F, Dynein) | Reduced localization of proteins to the kinetochore, impairing microtubule attachment. | molbiolcell.org |

| A549 | Human Lung Cancer | Cell Cycle Progression | Causes G2-M enrichment. | hodoodo.commedkoo.com |

Preclinical Research Models and Therapeutic Potential of Fti 277 Trifluoroacetate Salt

Hematological Malignancy Models

FTI-277 has been evaluated in several models of blood cancers, demonstrating varied and significant effects on cell proliferation and survival.

Studies on multiple myeloma cell lines have revealed that the efficacy of FTI-277 can be influenced by the specific Ras gene mutation status of the cancer cells. In a comparative study, H929 cells, which harbor an activated N-Ras mutation, demonstrated greater sensitivity to the cytotoxic effects of FTI-277 compared to the 8226 and U266 cell lines. aacrjournals.orgnih.gov The 8226 cell line has an activated K-Ras mutation, while the U266 line expresses wild-type Ras. aacrjournals.org

FTI-277 has been shown to inhibit cell growth and induce apoptosis in these myeloma tumor cells. nih.govselleckchem.comfrontiersin.org Research has also explored combination strategies; for instance, combining FTI-277 with a geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2166, led to an enhanced cell death in 8226 cells by inhibiting the alternative prenylation pathway for K-Ras. aacrjournals.orgnih.gov Furthermore, FTI-277's effectiveness was maintained in 8226 cells that had developed resistance to other chemotherapeutic agents, suggesting its potential for treating refractory or drug-resistant multiple myeloma. aacrjournals.org

In myeloid leukemia cell lines, FTI-277 has demonstrated significant anti-proliferative effects. Research showed that FTI-277 inhibited the proliferation of both HL-60 (promyelocytic leukemia) and K562 (chronic myelogenous leukemia) cells in a time- and dose-dependent manner. ashpublications.org The primary mechanism for this growth inhibition is the suppression of the constitutive ERK/MAPK signaling pathway, which leads to a cell cycle block at the G2/M phase. nih.govashpublications.org

Interestingly, while FTI-277 effectively halts proliferation, it does not induce apoptosis in these myeloid leukemia cells when used as a standalone agent. ashpublications.org However, it significantly enhances the apoptotic effects of other agents. When combined with arsenic trioxide (As₂O₃), FTI-277 synergistically increases apoptosis in both HL-60 and K562 cells. ashpublications.org In HL-60 cells, this synergy appears to result from the simultaneous targeting of the ERK/MAPK and Bcl-2 pathways. ashpublications.org In K562 cells, FTI-277 is thought to lower the threshold for apoptosis, thereby increasing the activation of caspase-3 initiated by As₂O₃. ashpublications.org Other studies have also noted that FTI-277 can induce apoptosis in HL-60 cells, although its effect may be less potent than that of specific GGTase inhibitors. oup.com

Human Burkitt lymphoma Daudi cells have been instrumental in the preclinical evaluation of FTI-277 and other prenylation inhibitors. frontiersin.org These cells serve as a standard source for partially purified farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) enzymes. acs.orgselleckchem.com In vitro assays using enzymes derived from Daudi cells are critical for determining the potency and selectivity of compounds like FTI-277. acs.org These assays measure the ability of the inhibitor to block the transfer of farnesyl or geranylgeranyl groups to target proteins, such as H-Ras. acs.orgselleckchem.com This application has confirmed that FTI-277 is a potent and selective inhibitor of FTase, which is the foundational step for its consideration as a targeted anti-cancer agent. selleckchem.combiocat.com

Table 1: Summary of FTI-277 Effects in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| H929 | Multiple Myeloma | High sensitivity to FTI-277-induced apoptosis (N-Ras mutant). | aacrjournals.orgnih.gov |

| 8226 | Multiple Myeloma | Moderate sensitivity (K-Ras mutant); apoptosis enhanced with GGTI-2166. | aacrjournals.orgnih.gov |

| U266 | Multiple Myeloma | Lower sensitivity (wild-type Ras); apoptosis induced by FTI-277. | aacrjournals.orgnih.gov |

| HL-60 | Myeloid Leukemia | Proliferation inhibited (G2/M arrest); apoptosis synergistically induced with As₂O₃. | ashpublications.orgoup.com |

| K562 | Myeloid Leukemia | Proliferation inhibited (G2/M arrest); apoptosis synergistically induced with As₂O₃. | ashpublications.org |

| Daudi | Burkitt Lymphoma | Used as a source of FTase enzyme to confirm the inhibitory activity of FTI-277. | acs.orgselleckchem.com |

Solid Tumor Models

The therapeutic potential of FTI-277 has also been investigated in a variety of solid tumor models, with a particular focus on cancers where Ras signaling plays a prominent role.

Research in breast cancer models highlights the importance of H-Ras activation in determining sensitivity to FTI-277. The compound exerts a potent anti-proliferative effect on breast cells expressing an active mutant of H-Ras, such as the H-Ras-transformed MCF10A cell line and the Hs578T cell line. ashpublications.orgoup.com In contrast, MDA-MB-231 cells, which express wild-type H-Ras, are significantly less susceptible. ashpublications.orgoup.com This differential sensitivity is reflected in their 50% inhibitory concentration (IC₅₀) values after 48 hours of treatment: 6.84 µM for H-Ras-MCF10A, 14.87 µM for Hs578T, and 29.32 µM for MDA-MB-231. ashpublications.orgoup.com

Beyond inhibiting proliferation, FTI-277 also effectively curtails the invasive and migratory capabilities of H-Ras-MCF10A and Hs578T cells. ashpublications.orgplos.org It does not, however, significantly affect these phenotypes in MDA-MB-231 cells under normal conditions. ashpublications.orgoup.com Notably, when invasion of MDA-MB-231 cells is stimulated by epidermal growth factor (EGF)—a process mediated by H-Ras and K-Ras—FTI-277 treatment can significantly decrease this enhanced invasion. ashpublications.orgoup.com This is achieved by blocking the trafficking of H-Ras to the cell membrane, thereby preventing its activation. ashpublications.org

In HNSCC cell lines, where Ras overexpression is known to drive tumor growth, FTI-277 has been shown to be an effective inducer of apoptosis. nih.govjbuon.com Treatment with FTI-277 leads to programmed cell death in both HEp-2 and HSC-3 cells, as evidenced by increased caspase 3 activity and a higher number of annexin (B1180172) V-positive cells. nih.govjbuon.com

Studies indicate that HSC-3 cells are sensitive to FTI-277 at much lower concentrations than HEp-2 cells. nih.govjbuon.com The mechanism of action in these cells involves the inhibition of key downstream signaling pathways. FTI-277 decreases the phosphorylation of both ERK1/2 and mTOR by preventing the localization of Ras to the cell membrane, which is essential for its activation. nih.govjbuon.com These findings position FTI-277 as a potential therapeutic agent for HNSCC, particularly tumors reliant on Ras signaling. jbuon.com

Table 2: Summary of FTI-277 Effects in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| H-Ras-MCF10A | Breast Cancer | High sensitivity to anti-proliferative effects (IC₅₀: 6.84 µM); invasion & migration inhibited. | ashpublications.orgoup.com |

| Hs578T | Breast Cancer | High sensitivity to anti-proliferative effects (IC₅₀: 14.87 µM); invasion & migration inhibited. | ashpublications.orgoup.com |

| MDA-MB-231 | Breast Cancer | Lower sensitivity to anti-proliferative effects (IC₅₀: 29.32 µM); EGF-induced invasion is inhibited. | ashpublications.orgoup.com |

| HEp-2 | HNSCC | Apoptosis induced via inhibition of Ras/ERK and Ras/mTOR pathways. | nih.govjbuon.com |

| HSC-3 | HNSCC | Higher sensitivity to FTI-277-induced apoptosis compared to HEp-2 cells. | nih.govjbuon.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| FTI-277 trifluoroacetate (B77799) salt | |

| GGTI-2166 | |

| Arsenic trioxide (As₂O₃) | |

| GGTI-298 | |

| Manumycin A | |

| Epidermal Growth Factor (EGF) | |

| Tipifarnib | |

| Lonafarnib (SCH66336) |

Neuroblastoma Cell Lines (Autocrine Growth Stimulation by BDNF)

In neuroblastoma, a cancer of the sympathetic nervous system, autocrine signaling loops involving growth factors like brain-derived neurotrophic factor (BDNF) can drive tumor progression. uthsc.edu Research has shown that FTI-277 can effectively disrupt this process. nih.gov In neuroblastoma cell lines with a complete autocrine BDNF loop, treatment with FTI-277 has demonstrated several key effects. nih.gov

| Parameter | Effect of FTI-277 Treatment | Reference |

| Membrane-Bound Ras | Reduced to almost 50% | nih.gov |

| MAP-Kinase Activation | Clearly reduced | nih.gov |

| N-myc Expression | Clearly reduced | nih.gov |

| Proliferation | Clearly reduced | nih.gov |

| Apoptosis | Delayed induction | nih.gov |

Human Malignant Glioma Cells

FTI-277 has shown significant antiproliferative effects in human malignant glioma cells. tocris.comethernet.edu.etbio-techne.com Research has demonstrated its potential as an antitumor agent in a nude mouse model with intracranially implanted human malignant glioma. ethernet.edu.et In this model, animals treated with a related compound, FTI-276, showed a marked increase in survival compared to the control group. ethernet.edu.et The prodrug form, FTI-277, is expected to have similar efficacy. tocris.com

Lung Carcinoma Models with K-Ras Mutation and p53 Deletion

The efficacy of farnesyltransferase inhibitors has been evaluated in lung carcinoma models harboring specific genetic mutations. In a nude mouse xenograft model using a human lung carcinoma cell line (Calu-1) with a K-Ras oncogenic mutation and a p53 tumor suppressor gene deletion, the related compound FTI-276 was found to selectively block tumor growth. caymanchem.comrndsystems.comcaymanchem.comgoogleapis.comuni-tuebingen.de Conversely, in a human lung carcinoma cell line (NCI-H810) without a Ras mutation, FTI-276 did not inhibit tumor growth, highlighting the selectivity of this class of inhibitors for Ras-dependent tumors. caymanchem.comgoogleapis.com FTI-277, as a potent inhibitor of both H-Ras and K-Ras processing, is implicated in these antiproliferative effects. medchemexpress.comsigmaaldrich.comsigmaaldrich.com

| Cell Line | Genetic Profile | Effect of FTI-276 | Reference |

| Calu-1 | K-Ras mutation, p53 deletion | Selectively blocks tumor growth | caymanchem.comcaymanchem.comgoogleapis.comuni-tuebingen.de |

| NCI-H810 | No Ras mutation | No inhibition of tumor growth | caymanchem.comgoogleapis.com |

Non-Oncological Disease Models

Vascular Calcification Prevention (Vascular Smooth Muscle Cells, Aortic Rings)

FTI-277 has been investigated for its potential to prevent vascular calcification, a process that contributes to cardiovascular morbidity and mortality. exlibrisgroup.comnih.govplos.org In in vitro studies using vascular smooth muscle cells (VSMCs), FTI-277 significantly inhibits phosphate-induced mineral deposition. exlibrisgroup.comnih.govplos.orgresearchgate.net It achieves this by preventing the osteogenic differentiation of VSMCs and increasing the expression of matrix Gla protein (MGP), a known inhibitor of mineralization. exlibrisgroup.comnih.govplos.org

The mechanism of action involves the upregulation of the PI3K/Akt signaling pathway. exlibrisgroup.comnih.govplos.orgresearchgate.net FTI-277 enhances Akt signaling, and its inhibitory effect on calcification can be reversed by an Akt inhibitor, confirming the pathway's importance. exlibrisgroup.comnih.gov Furthermore, FTI-277 inhibits phosphate-induced apoptosis of VSMCs and the activation of caspase 3, effects that are also mediated through the PI3K/Akt pathway. exlibrisgroup.comnih.govresearchgate.net In an ex vivo model, FTI-277 was shown to inhibit high phosphate-induced mineralization in aortic rings from rats with end-stage renal failure. exlibrisgroup.comnih.govplos.org

| Model | Key Findings with FTI-277 | Mechanism of Action | Reference |

| Vascular Smooth Muscle Cells (in vitro) | Inhibits mineral deposition, prevents osteogenic differentiation, increases MGP expression, inhibits apoptosis | Upregulates PI3K/Akt signaling | exlibrisgroup.comnih.govplos.orgresearchgate.net |

| Aortic Rings (ex vivo) | Inhibits high phosphate-induced mineralization | Upregulates PI3K/Akt signaling | exlibrisgroup.comnih.govplos.org |

Hepatitis Delta Virus (HDV) Infection (In Vitro and Transgenic Mouse Models)

FTI-277 has emerged as a potential antiviral agent against Hepatitis Delta Virus (HDV), a virus that can cause severe liver disease in individuals with a concurrent Hepatitis B Virus (HBV) infection. medchemexpress.comnih.govmedchemexpress.comresearchgate.net The assembly of infectious HDV particles is dependent on the prenylation of its large delta antigen. nih.gov

In vitro studies have demonstrated that FTI-277 can prevent the production of complete, infectious HDV virions of different genotypes, including genotype I and the more aggressive genotype III. nih.gov This inhibition occurs in a dose-dependent manner. nih.gov In a transgenic mouse model coinfected with HBV and HDV, FTI-277 has been shown to be highly effective in clearing HDV viremia. selleckchem.com These findings validate the hypothesis that pharmacological inhibition of prenylation can interfere with HDV particle production and highlight the therapeutic potential of FTI-277 for HDV infection. nih.govselleckchem.com

| Model | Effect of FTI-277 | Reference |

| In Vitro (HDV-producing cells) | Prevents production of infectious HDV virions (Genotypes I and III) | nih.gov |

| Transgenic Mouse (HBV/HDV coinfected) | Effectively clears HDV viremia | selleckchem.com |

Sepsis and Immune Modulation (Splenic T-cells, Macrophage Phagocytosis, PD-L1/NF-κB Pathway)

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to immune suppression. umich.edu FTI-277 has shown promise in modulating the immune response during sepsis. In a mouse model of sepsis induced by cecal ligation and puncture (CLP), treatment with FTI-277 improved survival and enhanced bacterial clearance. nih.gov

The beneficial effects of FTI-277 in sepsis are linked to its ability to counteract sepsis-induced immune dysfunction. nih.gov Specifically, FTI-277 was found to:

Reverse or mitigate sepsis-induced apoptosis in the spleen and thymus. nih.gov

Modulate T-cell function by mitigating the increase in splenic CD4+Foxp3+ regulatory T cells (Tregs) and restoring the secretion of interferon-γ (IFN-γ), a key Th1 cytokine. nih.gov

Promote macrophage phagocytotic activity. nih.gov

These findings suggest that the increased protein farnesylation that occurs during sepsis plays a role in the derangement of immune function and that inhibiting this process with FTI-277 can improve outcomes in septic mice. nih.gov

| Immune Parameter | Effect of Sepsis (Vehicle-treated) | Effect of FTI-277 Treatment in Sepsis | Reference |

| Survival | Decreased | Improved | nih.gov |

| Bacterial Clearance | Impaired | Improved | nih.gov |

| Splenic & Thymic Apoptosis | Increased | Prevented/Mitigated | nih.gov |

| Splenic CD4+Foxp3+ Tregs | Increased | Mitigated increase | nih.gov |

| Splenocyte IFN-γ Secretion | Suppressed | Restored | nih.gov |

| Macrophage Phagocytosis | Impaired | Promoted | nih.gov |

Metabolic Derangements and Insulin (B600854) Resistance (Mouse Skeletal Muscle, Pancreatic β-cells)

Research in preclinical models has highlighted the potential of FTI-277 trifluoroacetate salt to counteract metabolic dysregulation, particularly in the context of insulin resistance in skeletal muscle and the response of pancreatic β-cells to metabolic stress.

In mouse models of burn injury, a condition known to induce significant metabolic derangements, FTI-277 has demonstrated notable therapeutic effects. daneshyari.com Burn injury leads to a state of hypermetabolism, hyperglycemia, insulin resistance, and mitochondrial dysfunction in skeletal muscle. daneshyari.commdpi.com Studies have shown that FTI-277 treatment can reverse these burn-induced pathological changes. daneshyari.com Specifically, FTI-277 was found to prevent the global alterations in the metabolome of mouse skeletal muscle following a burn injury. daneshyari.com This includes the reversal of the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. daneshyari.commdpi.com Furthermore, FTI-277 treatment restored insulin sensitivity in the skeletal muscle of burned mice. researchgate.net It was observed that FTI-277 reversed the burn-induced decrease in insulin-stimulated glucose uptake and restored the phosphorylation of key proteins in the insulin signaling pathway, such as Akt and GSK-3β. researchgate.net The compound also mitigated the burn-induced increase in the expression of protein-tyrosine phosphatase 1B (PTP-1B) and phosphatase and tensin homolog (PTEN), two negative regulators of insulin signaling. researchgate.netmedchemexpress.com

In the context of pancreatic β-cells, which are central to glucose homeostasis, FTI-277 has been shown to influence cellular processes under conditions of metabolic stress. karger.comnih.govnih.gov Studies using the rat insulinoma cell line, INS-1 832/13, have revealed that inhibition of farnesyltransferase by FTI-277 can lead to the activation of caspase-3 and subsequent degradation of lamin B, a key structural protein of the nuclear envelope. karger.com This process was associated with a decrease in metabolic cell viability. karger.com These findings suggest that proper protein farnesylation is crucial for maintaining β-cell health and function. Further research has indicated that FTI-277 can inhibit glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. nih.govresearchgate.net This inhibition is linked to the disruption of the Raf-1/ERK1/2 signaling pathway, which is involved in cytoskeletal remodeling necessary for insulin granule exocytosis. nih.gov Interestingly, while inhibiting some pathways, FTI-277 was found to augment the activation of the pro-survival protein kinase B (Akt) under both basal and IGF-1-stimulated conditions, suggesting a complex role for farnesylated proteins in β-cell signaling. nih.gov

Table 1: Effects of FTI-277 on Metabolic Parameters in Preclinical Models

| Model System | Condition | Key Findings with FTI-277 Treatment | Reference(s) |

|---|---|---|---|

| Mouse Skeletal Muscle | Burn Injury | Reverses global metabolic changes, insulin resistance, and the Warburg effect. daneshyari.com | daneshyari.commdpi.comresearchgate.net |

| Mouse Skeletal Muscle | Burn Injury | Restores insulin-stimulated glucose uptake and phosphorylation of Akt and GSK-3β. researchgate.net | researchgate.net |

| Mouse Skeletal Muscle | Burn Injury | Prevents increased expression of PTP-1B and PTEN. researchgate.netmedchemexpress.com | researchgate.netmedchemexpress.com |

| INS-1 832/13 Pancreatic β-cells | Metabolic Stress | Induces caspase-3 activation and lamin B degradation. karger.com | karger.com |

| INS-1 832/13 Pancreatic β-cells | Metabolic Stress | Decreases metabolic cell viability. karger.com | karger.com |

| INS-1 832/13 Pancreatic β-cells | Glucose Stimulation | Inhibits glucose-stimulated insulin secretion. nih.govresearchgate.net | nih.govresearchgate.net |

| INS-1 832/13 Pancreatic β-cells & Rodent Islets | Basal & IGF-1 Stimulation | Augments Akt phosphorylation. nih.gov | nih.gov |

Diminishment of Methamphetamine-Induced Toxic Effects in Neuronal Cells (SH-SY5Y)

The neurotoxic effects of methamphetamine (METH) pose a significant challenge, and research into protective agents is crucial. This compound has been investigated for its potential to mitigate METH-induced toxicity in a neuronal cell model.

Studies utilizing the human neuroblastoma SH-SY5Y cell line, a common in vitro model for dopaminergic neurons, have demonstrated that METH exposure leads to a significant reduction in cell viability. daneshyari.com Research has shown that pretreatment with FTI-277 can attenuate this METH-induced cell death. daneshyari.com A key mechanism underlying METH's neurotoxicity is the activation of intracellular signaling cascades that promote apoptosis. The Ras family of small GTPases, which require farnesylation for their function and membrane localization, are implicated in these death signaling pathways. daneshyari.com It was observed that exposure of SH-SY5Y cells to a toxic dose of METH led to the activation of Ras proteins. daneshyari.com Pre-treatment with FTI-277 was found to diminish this METH-induced Ras activation, thereby preventing the downstream signaling that leads to neuronal cell death. daneshyari.com These findings suggest that by inhibiting farnesyltransferase, FTI-277 can interrupt a critical step in the METH-induced neurotoxic cascade.

Table 2: Effects of FTI-277 on Methamphetamine-Induced Neurotoxicity in SH-SY5Y Cells

| Cell Line | Condition | Key Findings with FTI-277 Pre-treatment | Reference(s) |

|---|---|---|---|

| SH-SY5Y | Methamphetamine (1 mM) Exposure | Restored cell viability. daneshyari.com | daneshyari.com |

| SH-SY5Y | Methamphetamine Exposure | Diminished METH-induced Ras activation. daneshyari.com | daneshyari.com |

| SH-SY5Y | Methamphetamine Exposure | Attenuated METH-induced cell death. daneshyari.com | daneshyari.com |

Mechanisms of Resistance to Fti 277 Trifluoroacetate Salt

Intrinsic Resistance Mechanisms

Intrinsic resistance to FTI-277 is largely determined by the specific isoform of the Ras protein that is mutated and driving oncogenesis in a particular cancer cell. The three main Ras isoforms—H-Ras, K-Ras, and N-Ras—exhibit different dependencies on farnesylation for their function, which directly impacts the sensitivity of cells to FTase inhibition.

H-Ras: This isoform is exclusively modified by farnesylation. Therefore, cancer cells driven by oncogenic H-Ras are generally more sensitive to FTI-277, as the inhibition of FTase effectively blocks H-Ras localization to the plasma membrane and subsequent signaling. aacrjournals.org

K-Ras and N-Ras: These isoforms, while preferentially farnesylated, can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase-I (GGTase-I), especially when FTase is inhibited. nih.govnih.gov This escape mechanism allows K-Ras and N-Ras to be modified with a geranylgeranyl group, enabling their membrane association and maintaining their signaling activity. Consequently, tumors with K-Ras or N-Ras mutations often display intrinsic resistance to FTIs like FTI-277 when used as single agents. nih.gov Studies have shown that myeloma cells with activated N-Ras are more sensitive to FTI-277 than those with activated K-Ras. nih.gov

This differential dependency on prenylation pathways is a key determinant of innate sensitivity or resistance to FTI-277.

Acquired Resistance Mechanisms

Cancer cells can develop resistance to FTI-277 following initial exposure through various mechanisms. These are dominated by the same alternative prenylation pathways that confer intrinsic resistance but can also involve other cellular adaptations.

The primary mechanism of acquired resistance to FTI-277 involves the cell's ability to circumvent the FTase blockade. In the presence of FTI-277, cancer cells dependent on K-Ras or N-Ras can adapt by utilizing GGTase-I to attach a geranylgeranyl lipid moiety to these proteins instead of a farnesyl group. nih.govnih.gov This alternative modification serves the same function, anchoring the Ras protein to the inner surface of the cell membrane, which is essential for its role in signal transduction.

Complete inhibition of K-Ras processing, therefore, often requires a combination of both an FTI and a GGTase-I inhibitor (GGTI). nih.gov The ability of K-Ras and N-Ras to serve as substrates for GGTase-I is a well-established escape route that limits the efficacy of FTIs as monotherapy in tumors driven by these specific mutations. nih.gov

| Ras Isoform | Primary Prenylation Enzyme | Alternative Prenylation Enzyme (Under FTase Inhibition) | Resulting Sensitivity to FTI-277 |

|---|---|---|---|

| H-Ras | Farnesyltransferase (FTase) | None | High |

| K-Ras | Farnesyltransferase (FTase) | Geranylgeranyltransferase-I (GGTase-I) | Low / Intrinsic Resistance |

| N-Ras | Farnesyltransferase (FTase) | Geranylgeranyltransferase-I (GGTase-I) | Low / Intrinsic Resistance |

Several other cellular mechanisms commonly associated with multidrug resistance in cancer have been investigated for their potential role in conferring resistance to FTI-277. However, research suggests that FTI-277 may circumvent many of these classical resistance pathways.

P-glycoprotein (P-gp): Overexpression of the multidrug resistance transporter P-gp is a frequent cause of resistance to many conventional chemotherapy agents. However, studies in myeloma cell lines selected for drug resistance via P-gp overexpression found that these cells were equally sensitive to FTI-277. nih.gov Further research has indicated that FTI-277 can actually reduce the expression levels of P-gp, suggesting it is not a substrate for this efflux pump and may even help overcome P-gp-mediated resistance. aacrjournals.org

Topoisomerase II activity: Altered activity of topoisomerase II is another mechanism of resistance to certain anticancer drugs. As with P-gp, myeloma cells with altered topoisomerase II activity did not show resistance to FTI-277. nih.gov

Glutathione (B108866) levels: Elevated levels of the antioxidant glutathione can protect cancer cells from cytotoxic agents. Yet, cells with increased glutathione levels remained fully sensitive to the growth-inhibiting effects of FTI-277. nih.gov

Heat Shock Proteins (HSPs): While HSPs like Hsp70 and Hsp90 are known to be involved in resistance to some therapies, their role in FTI-277 resistance is not established. In a multiple myeloma cell line model of acquired resistance to an FTI, the expression levels of Hsp70 and Hsp90 were unchanged between sensitive and resistant cells, indicating they were not the primary drivers of resistance. selleckchem.com

| Pathway/Protein | Role in General Drug Resistance | Observed Role in FTI-277 Resistance | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Major efflux pump causing multidrug resistance | Does not appear to confer resistance; FTI-277 may down-regulate P-gp expression | nih.govaacrjournals.org |

| Topoisomerase II | Altered activity can confer resistance to topo II inhibitors | Does not appear to confer resistance | nih.gov |

| Glutathione (GSH) | Elevated levels can detoxify chemotherapeutic agents | Does not appear to confer resistance | nih.gov |

| Heat Shock Proteins (Hsp70/Hsp90) | Can protect cells from drug-induced stress and apoptosis | Not identified as a primary mechanism of acquired resistance | selleckchem.com |

Cross-Resistance Profiles with Other Farnesyltransferase Inhibitors and Anticancer Agents

The cross-resistance profile of FTI-277 is a critical aspect of its potential clinical utility.

With Other Farnesyltransferase Inhibitors: Acquired resistance to one FTI is likely to confer resistance to other compounds in the same class that share a similar mechanism of action. For instance, a human multiple myeloma cell line (8226/R5) made resistant to the FTI R115777 also demonstrated cross-resistance to FTI-277. selleckchem.com This suggests that the underlying resistance mechanism, likely related to prenylation pathways, is common to these agents.

With Other Anticancer Agents: FTI-277 exhibits a favorable profile regarding cross-resistance with many conventional anticancer drugs. As noted, cells resistant to various chemotherapeutics due to overexpression of P-gp, altered topoisomerase II, or high glutathione levels retain their sensitivity to FTI-277. nih.gov This indicates that FTI-277 could be effective in treating tumors that have become refractory to other therapies. Moreover, some studies suggest that FTIs can synergize with or even reverse resistance to other agents. For example, the combination of an FTI and a taxane (B156437) has shown potent activity against paclitaxel-resistant cells.

Methodological Approaches in Fti 277 Trifluoroacetate Salt Research

In Vitro Experimental Models

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of FTI-277. These models allow for controlled investigation of the compound's effects on various cell types.

Cell Line Selection and Culture Conditions

The selection of appropriate cell lines is a critical first step in FTI-277 research, often guided by the specific biological question being addressed, such as the role of Ras signaling in cancer. A diverse range of human cell lines has been utilized, each with specific culture requirements to ensure viability and experimental reproducibility.

Commonly used cell lines include those derived from various cancers, such as breast (MDA-MB-231, Hs578T, MDA-MB-436), head and neck squamous cell carcinoma (HEp-2, HSC-3), multiple myeloma (8226, U266, H929, RPMI 8226, L363, XG-1), and ovarian cancer (SKOV-3). selleckchem.comjbuon.comresearchgate.netaacrjournals.orgashpublications.org Additionally, studies have employed human vascular smooth muscle cells (VSMCs), human retinal pigmented epithelial cells (ARPE19), and various transfected cell lines like NIH3T3 cells expressing v-H-Ras. jbuon.comnih.govarvojournals.org

These cell lines are typically cultured in standard media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, supplemented with fetal calf serum (FCS) or fetal bovine serum (FBS) to provide essential growth factors. jbuon.comnih.govresearchgate.net For instance, human VSMCs are often cultured in Medium 231 with smooth muscle growth supplement. nih.gov The culture environment is maintained at 37°C in a humidified atmosphere with a controlled CO2 concentration, typically 5%.

| Cell Line | Cancer Type / Origin | Key Research Application |

| MDA-MB-231 | Breast Cancer | Proliferation, Cell Cycle, Protein Processing |

| Hs578T | Breast Cancer | Proliferation, Cell Cycle |

| HEp-2 | Head and Neck Squamous Cell Carcinoma | Viability, Apoptosis, Protein Signaling |

| HSC-3 | Head and Neck Squamous Cell Carcinoma | Viability, Apoptosis, Protein Signaling |

| RPMI 8226 | Multiple Myeloma | Viability, Apoptosis, Prenylation |

| Human VSMCs | Vascular Smooth Muscle | Calcification, Apoptosis, Signaling |

| ARPE19 | Retinal Pigmented Epithelium | Inflammasome Activation |

| NIH3T3 (transfected) | Murine Fibroblast | Ras-dependent cell death |

Assays for Cell Proliferation and Viability (e.g., MTT Assay, Trypan Blue Exclusion)

To quantify the antiproliferative effects of FTI-277, researchers commonly employ the MTT assay and the trypan blue exclusion assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. This assay has been used to demonstrate a dose-dependent inhibition of proliferation by FTI-277 in various cell lines, including H-Ras-MCF10A, Hs578T, and MDA-MB-231 cells. medkoo.com For example, in multiple myeloma cell lines, cells are seeded in 96-well plates and incubated with serial dilutions of FTI-277 for up to 96 hours before the addition of MTT dye. selleckchem.comselleckchem.com

The Trypan Blue Exclusion assay is a cell counting method used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the blue dye, while non-viable cells take it up and appear blue. This method has been used to assess the effect of FTI-277 on the viability of HEp-2 and HSC-3 cells, where treatment led to a decrease in cell viability over time. jbuon.comnih.gov It has also been used to correlate the induction of apoptosis with a decrease in viable cell numbers in malignant glioma cells. nih.gov

Apoptosis Detection Assays (e.g., Annexin (B1180172) V/PI Staining, Caspase Activation Assays, DNA Agarose Gel Electrophoresis, TUNEL Assay)

FTI-277 is known to induce apoptosis, or programmed cell death, in various cancer cell types. Several assays are used to detect and quantify this process.

Annexin V/Propidium (B1200493) Iodide (PI) Staining is a widely used flow cytometry-based method. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. Studies have shown that treatment with FTI-277 significantly increases the percentage of Annexin V-positive HEp-2 and HSC-3 cells, indicating the induction of apoptosis. jbuon.comnih.gov

Caspase Activation Assays measure the activity of caspases, a family of proteases that are central executioners of apoptosis. FTI-277 treatment has been shown to lead to the activation of caspase-3, a key effector caspase. jbuon.complos.org This is often detected using fluorometric assay kits that measure the cleavage of a specific substrate or by Western blotting to detect the cleaved, active form of the caspase. jbuon.comnih.govcellphysiolbiochem.com For instance, in human VSMCs, FTI-277 was found to inhibit phosphate-induced activation of caspase-3. plos.org

DNA Agarose Gel Electrophoresis can visualize the characteristic "laddering" pattern of DNA fragmentation that occurs during apoptosis. This fragmentation is a result of the cleavage of DNA into internucleosomal fragments. This method has been used to confirm apoptosis in cells treated with FTI-277. researchgate.net

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay is another method to detect DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTP. This assay has been used to confirm that FTI-277 induces apoptosis in multiple myeloma cells. aacrjournals.orgfishersci.se

Cell Cycle Analysis (e.g., Flow Cytometry, Hoechst Staining)

FTI-277 can affect the progression of cells through the cell cycle. Flow cytometry is the primary technique used to analyze these effects.

Flow Cytometry with DNA staining agents like propidium iodide (PI) or Hoechst stain allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Research has shown that FTI-277 can induce cell cycle arrest, often in the G1 or G0/G1 phase. researchgate.netoup.comashpublications.org For example, in MDA-MB-231 and Hs578T breast cancer cells, FTI-277 effectively arrested cells in the G1 phase. researchgate.net Similarly, in MCF-7 cells, FTI-277 antagonized estradiol-stimulated cell cycle progression, increasing the percentage of cells in the G0/G1 phase. oup.com The analysis typically involves fixing the cells, treating them with RNase to remove RNA, and then staining with a fluorescent DNA dye before analysis on a flow cytometer. ashpublications.org

Hoechst Staining , which involves using bis-benzimide dyes that bind to DNA, can also be used for cell cycle analysis with flow cytometry and for visualizing nuclear morphology through fluorescence microscopy.

Protein Processing and Localization Studies (e.g., Ras Pull-down Assays, Western Blotting)

A primary mechanism of FTI-277 is the inhibition of farnesyltransferase, which prevents the farnesylation of proteins like Ras, a critical step for their membrane localization and activation.

Ras Pull-down Assays are used to specifically measure the amount of active, GTP-bound Ras. aacrjournals.orgresearchgate.net These assays utilize the Ras-binding domain (RBD) of downstream effector proteins like Raf, which is typically fused to glutathione (B108866) S-transferase (GST). The GST-RBD fusion protein is used to "pull down" active Ras-GTP from cell lysates, which can then be detected by Western blotting. nih.govresearchgate.net Studies have successfully used this method to demonstrate that FTI-277 inhibits Ras activation in various cell lines, including T29H ovarian epithelial cells and human VSMCs. aacrjournals.orgnih.gov

Western Blotting is an indispensable technique in FTI-277 research. It is used to detect changes in the expression levels, post-translational modifications (like phosphorylation), and processing of specific proteins. For example, Western blotting has been used to:

Confirm the inhibition of Ras processing by observing the accumulation of the unprocessed, non-farnesylated form of Ras, which migrates slower on SDS-PAGE. ashpublications.org

Analyze the phosphorylation status of downstream signaling proteins like Akt and ERK to determine the impact of FTI-277 on these pathways. jbuon.comnih.govresearchgate.net

Detect the cleavage of caspase-3 and PARP as markers of apoptosis. cellphysiolbiochem.comaacrjournals.org

Examine the expression levels of cell cycle regulatory proteins such as p21 and p27. researchgate.net

Gene Expression Analysis (e.g., mRNA expression, qPCR)

To understand how FTI-277 affects cellular function at the genetic level, researchers analyze changes in gene expression.

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the messenger RNA (mRNA) levels of specific genes. This allows for the quantification of gene expression changes induced by FTI-277. For example, studies have used qPCR to show that FTI-277 treatment can increase the mRNA expression of Matrix Gla Protein (MGP), an inhibitor of mineralization, in vascular smooth muscle cells. plos.org In studies on hepatocellular carcinoma cells, qPCR was used to confirm the downregulation of genes like peroxiredoxin 2 (Prx2) and glutathione S transferase 1 (GSTP1) following treatment with FTI-277 in combination with alendronate. researchgate.net

Cellular Migration and Invasion Assays